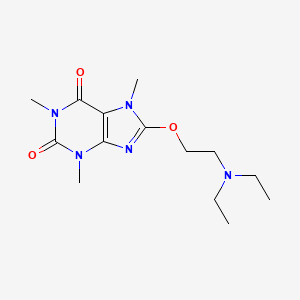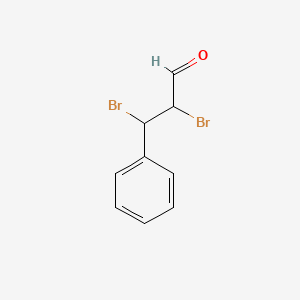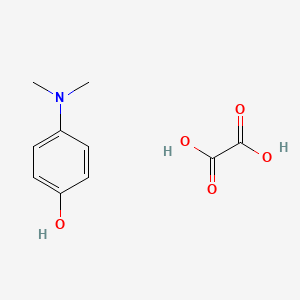
p-Dimethylaminophenol oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Dimethylaminophenol oxalate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and applications It is a derivative of p-dimethylaminophenol, combined with oxalic acid to form the oxalate salt
準備方法
Synthetic Routes and Reaction Conditions
The preparation of p-dimethylaminophenol oxalate typically involves several steps:
Nitrosation: Dimethylaniline is first nitrosated to form a nitroso compound.
Reduction: The nitroso compound is then reduced to produce p-amino-N,N-dimethylaniline.
Purification: The resulting compound is purified to remove any impurities.
Salifying: Finally, the purified p-amino-N,N-dimethylaniline is reacted with oxalic acid to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale production. The process is designed to be stable, reliable, and cost-effective, ensuring high purity and quality of the final product .
化学反応の分析
Types of Reactions
p-Dimethylaminophenol oxalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can also be reduced under specific conditions.
Substitution: It can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and other electrophiles can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones or other oxidized derivatives .
科学的研究の応用
p-Dimethylaminophenol oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its role in oxidative stress and cellular metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of p-dimethylaminophenol oxalate involves its interaction with various molecular targets and pathways:
Oxidative Stress: The compound can induce oxidative stress by generating reactive oxygen species (ROS).
Enzyme Inhibition: It can inhibit certain enzymes involved in cellular metabolism, leading to various biological effects.
Cellular Pathways: The compound affects multiple cellular pathways, including those related to apoptosis and cell proliferation
類似化合物との比較
Similar Compounds
p-Dimethylaminophenol: The parent compound of p-dimethylaminophenol oxalate.
Dimethylaniline: A related compound used in the synthesis of this compound.
Oxalic Acid: The acid component used to form the oxalate salt
Uniqueness
Its unique structure allows it to interact with different molecular targets and pathways, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
6626-08-0 |
|---|---|
分子式 |
C10H13NO5 |
分子量 |
227.21 g/mol |
IUPAC名 |
4-(dimethylamino)phenol;oxalic acid |
InChI |
InChI=1S/C8H11NO.C2H2O4/c1-9(2)7-3-5-8(10)6-4-7;3-1(4)2(5)6/h3-6,10H,1-2H3;(H,3,4)(H,5,6) |
InChIキー |
XNQIOAOLSNGGQU-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)O.C(=O)(C(=O)O)O |
関連するCAS |
619-60-3 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


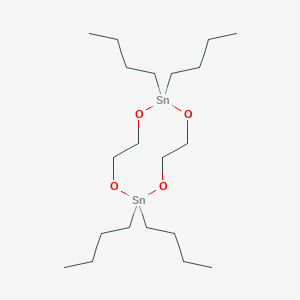
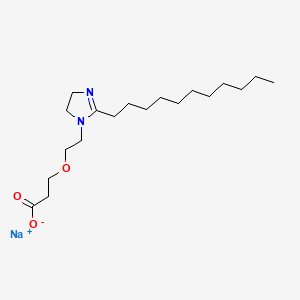
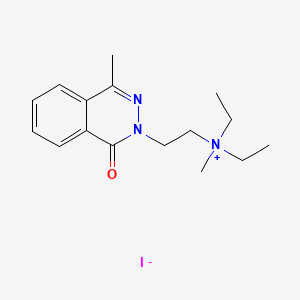

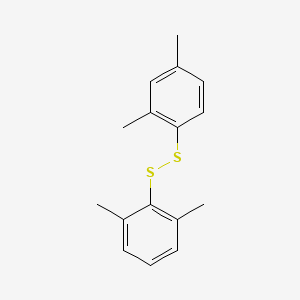
![4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13770677.png)
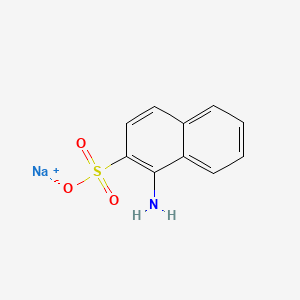
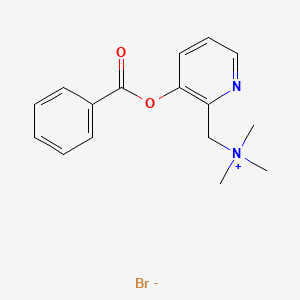


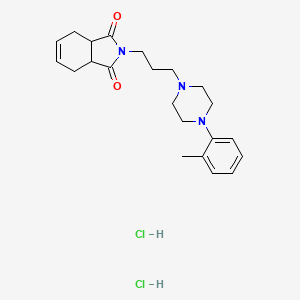
![calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate](/img/structure/B13770714.png)
